

2,5-Difluorophenylboronic acid CAS number

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Compound of Interest

Compound Name: **2,5-Difluorophenylboronic acid**

Cat. No.: **B069649**

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An In-Depth Technical Guide to 2,5-Difluorophenylboronic Acid

CAS Number: 193353-34-3[1][2][3]

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on **2,5-Difluorophenylboronic acid**. It covers its chemical properties, core applications, and detailed experimental protocols for its synthesis and use in palladium-catalyzed cross-coupling reactions.

Physicochemical and Identity Data

2,5-Difluorophenylboronic acid is a fluorinated organoboron compound widely utilized as a building block in organic synthesis.[4][5] Its properties are summarized below for easy reference.

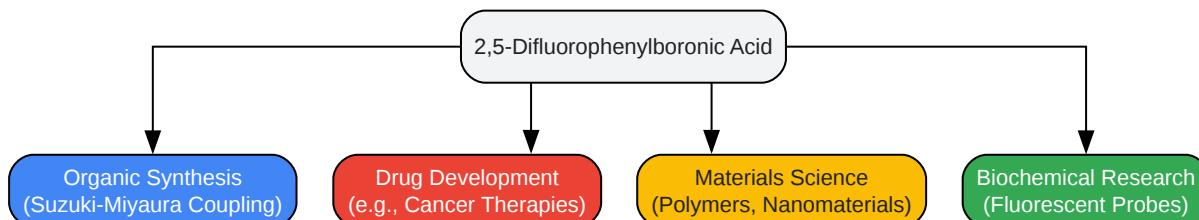
Property	Value	Reference(s)
CAS Number	193353-34-3	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BF ₂ O ₂	[1] [3]
Linear Formula	F ₂ C ₆ H ₃ B(OH) ₂	[2]
Molecular Weight	157.91 g/mol	[1] [2]
Appearance	White to off-white solid or powder	[3] [6]
Melting Point	105-110 °C	
Purity	≥95%	[2]
Synonyms	2,5-Difluorobenzeneboronic acid, (2,5-difluorophenyl)boranediol	[2] [3]
Storage Conditions	Store in a dry, dark place at room temperature or under refrigeration (0-6°C).	[1] [6]

Core Applications in Research and Development

2,5-Difluorophenylboronic acid is a versatile reagent with significant applications in multiple scientific domains. The fluorinated phenyl ring is a valuable pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[\[5\]](#)

- Drug Development: It serves as a crucial intermediate in the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies for cancer and selective sphingosine phosphate receptor antagonists.[\[4\]](#)[\[5\]](#)
- Organic Synthesis: Its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create biaryl and substituted aromatic compounds.[\[4\]](#)[\[5\]](#)[\[7\]](#)
- Materials Science: The compound is used to create advanced materials, including specialized polymers and nanomaterials with applications in coatings and electronics.[\[4\]](#)[\[5\]](#)

- Biochemical Tools: It is employed in the development of fluorescent probes for biological imaging and in bioconjugation techniques to link molecules.[4]



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Core applications of **2,5-Difluorophenylboronic acid**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2,5-Difluorophenylboronic acid** and its application in a typical Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 2,5-Difluorophenylboronic Acid

This protocol describes the synthesis via a Grignard reaction, adapted from procedures for analogous fluorinated phenylboronic acids.[8][9]

Materials:

- 1-Bromo-2,5-difluorobenzene
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate
- 10% Sulfuric acid (H_2SO_4)

- Anhydrous Sodium Sulfate (Na_2SO_4)

- Ethyl acetate

- Hexanes

Procedure:

- Grignard Reagent Formation:

- To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.
- Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.
- Prepare a solution of 1-bromo-2,5-difluorobenzene in anhydrous THF.
- Add a small amount of the bromide solution to initiate the reaction, then add the remainder dropwise while maintaining a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

- Borylation:

- Cool the Grignard solution to -70 °C in a dry ice/acetone bath.
- Add a solution of trimethyl borate in anhydrous THF dropwise, ensuring the internal temperature does not rise above -60 °C.[9]
- Stir the resulting mixture at -70 °C for an additional 2-3 hours.

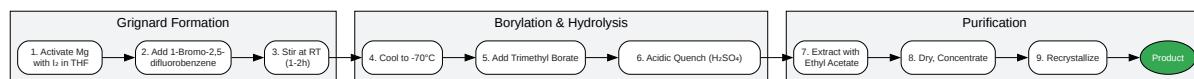
- Hydrolysis and Work-up:

- Allow the reaction to warm slowly to 0 °C.
- Quench the reaction by the slow, dropwise addition of 10% sulfuric acid until the pH is acidic (pH 1-2).[9]

- Stir the biphasic mixture vigorously for 30 minutes.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

• Purification:

- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield pure **2,5-Difluorophenylboronic acid**.



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Workflow for the synthesis of **2,5-Difluorophenylboronic acid**.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed coupling of **2,5-Difluorophenylboronic acid** with an aryl halide.[7][10][11]

Materials:

- Aryl Halide (e.g., Aryl Bromide, 1.0 eq.)
- **2,5-Difluorophenylboronic acid** (1.2-1.5 eq.)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.)

- Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

- Reaction Setup:

- In a reaction vessel, combine the aryl halide (1.0 eq.), **2,5-Difluorophenylboronic acid** (1.2 eq.), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 eq.), and base (e.g., K_2CO_3 , 2.0 eq.).
[\[12\]](#)

- Add the chosen solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).

- Degassing:

- Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

- Reaction:

- Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

- Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.

- Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

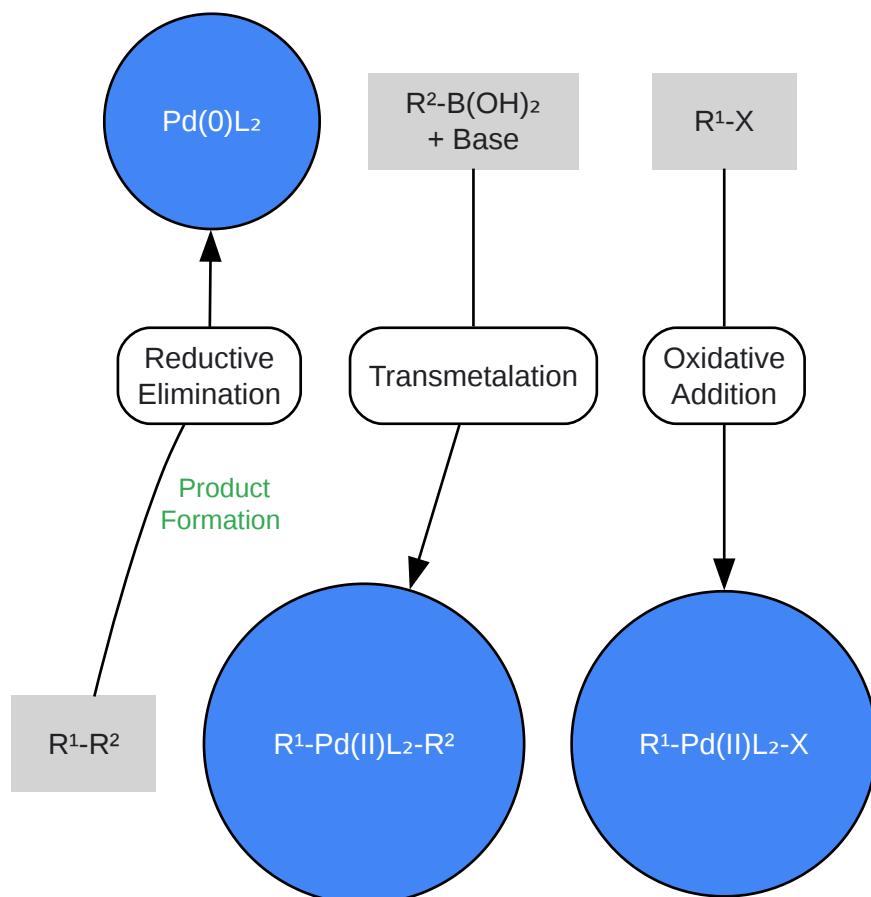
- Wash the combined organic layers with water and then brine.

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Catalytic Cycle and Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[10][13]



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Generalized catalytic cycle for the Suzuki-Miyaura reaction.

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